Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate
Description
Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate (CAS: 2108876-21-5) is a thiazole-based heterocyclic compound characterized by a 1,4-diazepane ring substituted with a benzyl group at position 2. The thiazole core features an amino group at position 4 and a methyl ester at position 3. This structural motif is pharmacologically significant, as thiazoles are known for diverse biological activities, including kinase inhibition and antimicrobial properties .
Properties
IUPAC Name |
methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-23-16(22)14-15(18)19-17(24-14)21-9-5-8-20(10-11-21)12-13-6-3-2-4-7-13/h2-4,6-7H,5,8-12,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQSFZQNHXHJHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)N2CCCN(CC2)CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone to form the thiazole core.
Introduction of the Diazepane Ring: This step involves the reaction of the thiazole intermediate with a benzyl-substituted diazepane under basic conditions.
Amination and Esterification:
Industrial Production Methods: Industrial production would likely follow similar synthetic routes but optimized for scale, including:
- Use of continuous flow reactors for better control of reaction conditions.
- Catalysts to increase reaction efficiency.
- Purification steps such as crystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the benzyl group.
Reduction: Reduction reactions might target the diazepane ring or the thiazole ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the thiazole or diazepane rings.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Biological Activity: It may interact with enzymes or receptors, inhibiting or activating specific biological pathways.
Molecular Targets: Potential targets include microbial enzymes or cancer cell receptors.
Pathways Involved: Could involve pathways related to cell growth, apoptosis, or metabolic processes.
Comparison with Similar Compounds
Piperazinyl Derivatives
A closely related compound, methyl 4-amino-2-[4-(4-chlorophenyl)piperazino]-1,3-thiazole-5-carboxylate (CAS: 343375-62-2, C₁₅H₁₇ClN₄O₂S), replaces the 1,4-diazepane ring with a piperazine group substituted by a 4-chlorophenyl moiety . Key differences include:
Pyridinyl Thiazole Carboxamides
Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide (C₁₀H₉N₃OS) feature a pyridinyl group instead of diazepane/piperazinyl substituents .
Substituent-Modified 1,4-Diazepane Derivatives
Other 1,4-diazepane-based analogs include:
- 1-(4-tert-Butylphenyl)-1,4-diazepan-5-one (CAS: 1235440-95-5): A ketone-functionalized diazepane with a bulky tert-butylphenyl group, which may improve metabolic stability but reduce solubility .
- 1-Benzoyl-1,4-diazepane (CAS: 59939-75-2): A benzoyl-substituted derivative lacking the thiazole core, emphasizing the role of the diazepane ring in scaffold design .
Table 1: Key Properties of Selected Compounds
Key Observations:
- Solubility : The benzyl-diazepane analog (2108876-21-5) is likely less polar than the 4-chlorophenyl-piperazinyl derivative (343375-62-2), impacting bioavailability .
- Target Selectivity : The diazepane ring’s flexibility may favor binding to proteins with larger active sites, while rigid piperazines may suit narrower pockets .
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for pyridinyl thiazoles, involving nitrile intermediates and coupling reactions (e.g., with ethyl 2-bromoacetoacetate) .
Biological Activity
Methyl 4-amino-2-(4-benzyl-1,4-diazepan-1-yl)-1,3-thiazole-5-carboxylate (CAS No. 2108876-21-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
The compound has the following chemical properties:
- Molecular Formula : C17H22N4O2S
- Molecular Weight : 346.45 g/mol
- CAS Number : 2108876-21-5
Research indicates that compounds containing thiazole rings often exhibit diverse biological activities, including anticancer properties. The thiazole moiety in this compound may play a crucial role in its interaction with biological targets. Specifically, the presence of an amino group and a diazepane structure suggests potential interactions with various receptors and enzymes involved in cellular signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, a study on similar thiazole compounds demonstrated their ability to inhibit cellular proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Methyl Thiazole Derivative | MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis |
| Methyl Thiazole Derivative | U-937 (Leukemia) | 0.12 - 2.78 | Cell cycle arrest |
Inhibition Studies
In vitro studies have shown that this compound exhibits micromolar inhibition against certain cancer-related targets. For example, compounds with similar structures have been reported to inhibit the mitotic kinesin HSET with nanomolar potency .
Case Studies
Case Study 1: Cytotoxicity Evaluation
In a cytotoxicity evaluation involving multiple cancer cell lines (e.g., MCF-7, A549), methyl 4-amino derivatives demonstrated significant cytotoxic effects compared to standard chemotherapeutics like doxorubicin. The study revealed that modifications in the thiazole structure could enhance or diminish biological activity depending on the substituents used .
Case Study 2: Mechanistic Insights
Another study focused on elucidating the mechanism of action for thiazole derivatives indicated that these compounds could induce multipolar spindle formation in centrosome-amplified cancer cells, leading to aberrant cell division and subsequent cell death . This finding underscores the potential use of methyl 4-amino derivatives in targeting specific cancer phenotypes.
Pharmacokinetics and Toxicology
While detailed pharmacokinetic data for this compound is limited, related compounds have shown promising stability profiles in plasma stability assays, indicating potential for therapeutic applications . Toxicological assessments are essential for determining safety profiles before clinical application.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
